16alpha-Bromoacetoxyprogesterone 16alpha-Bromoacetoxyprogesterone
Brand Name: Vulcanchem
CAS No.: 51541-48-1
VCID: VC1682663
InChI: InChI=1S/C23H31BrO4/c1-13(25)21-19(28-20(27)12-24)11-18-16-5-4-14-10-15(26)6-8-22(14,2)17(16)7-9-23(18,21)3/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+/m1/s1
SMILES: CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr
Molecular Formula: C23H31BrO4
Molecular Weight: 451.4 g/mol

16alpha-Bromoacetoxyprogesterone

CAS No.: 51541-48-1

Cat. No.: VC1682663

Molecular Formula: C23H31BrO4

Molecular Weight: 451.4 g/mol

* For research use only. Not for human or veterinary use.

16alpha-Bromoacetoxyprogesterone - 51541-48-1

Specification

CAS No. 51541-48-1
Molecular Formula C23H31BrO4
Molecular Weight 451.4 g/mol
IUPAC Name [(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] 2-bromoacetate
Standard InChI InChI=1S/C23H31BrO4/c1-13(25)21-19(28-20(27)12-24)11-18-16-5-4-14-10-15(26)6-8-22(14,2)17(16)7-9-23(18,21)3/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+/m1/s1
Standard InChI Key OSCUNNXAVGTHCW-DCCLSMNISA-N
Isomeric SMILES CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr
SMILES CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr
Canonical SMILES CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr

Introduction

Chemical Properties and Structure

16alpha-Bromoacetoxyprogesterone exhibits specific chemical characteristics that define its reactivity and interactions within biological systems.

PropertyValue
CAS Number51541-48-1
Molecular FormulaC23H31BrO4
Molecular Weight451.4 g/mol
Physical AppearanceWhite to slightly yellowish crystalline powder
SolubilityPractically insoluble in water; soluble in organic solvents (acetone, chloroform)
StructureSteroid backbone with bromine at 16α position and acetoxy group

The molecular structure includes a progesterone base with specific modifications that enhance its ability to form covalent bonds with target proteins. This property makes it particularly useful for studying receptor-ligand interactions.

Structural Relationship to Other Steroids

16alpha-Bromoacetoxyprogesterone belongs to a class of modified steroids that includes other bromoacetoxy derivatives such as 16alpha-bromoacetoxy androgens and 17beta-bromoacetoxy steroids. These compounds share similar reactive groups but target different receptors based on their steroid backbone structure .

Synthesis Methods

The synthesis of 16alpha-Bromoacetoxyprogesterone typically involves multiple chemical reactions starting from natural progesterone or related derivatives. Several established pathways exist for its preparation, which can be optimized for yield and purity depending on laboratory capabilities.

Novel Synthesis Approach

A documented synthetic pathway involves the following key steps:

  • Controlled stereospecific hydrolysis of 16alpha-bromo compounds using sodium hydroxide in aqueous pyridine, yielding corresponding 16alpha-hydroxy intermediates with 80-90% efficiency

  • Conversion of 16alpha-hydroxy compounds to bromoacetyl derivatives using bromoacetic acid and N,N'-dicyclohexylcarbodiimide

This approach maintains the critical stereochemistry at the 16α position, which is essential for the compound's biological activity and affinity labeling capabilities.

Biological Activity and Mechanism of Action

As a synthetic progestin derivative, 16alpha-Bromoacetoxyprogesterone interacts with progesterone receptors in a unique manner. Unlike natural progesterone, which forms reversible bonds with its receptors, this compound can create covalent attachments to receptor proteins.

Receptor Binding Mechanism

The compound's most significant mechanism involves its ability to form irreversible covalent bonds with target proteins through its bromoacetoxy moiety. This reaction typically occurs as follows:

  • Initial reversible binding to the receptor's steroid binding site

  • Nucleophilic displacement of the bromine atom by amino acid residues (typically cysteine or lysine) within the receptor protein

  • Formation of a stable covalent bond, permanently modifying the receptor

This mechanism is the basis for its application in affinity labeling, as it allows researchers to permanently tag and identify specific hormone binding sites.

Applications in Scientific Research

16alpha-Bromoacetoxyprogesterone has found numerous applications in biochemical and pharmacological research, particularly in the characterization of steroid hormone receptors.

Affinity Labeling Studies

The compound serves as an important tool in affinity labeling techniques, where researchers use it to:

  • Identify and characterize progesterone binding sites in target tissues

  • Elucidate the amino acid composition of receptor binding pockets

  • Study structure-function relationships in steroid hormone receptors

The principle of affinity labeling involves the covalent attachment of the labeled compound to its binding site, allowing researchers to isolate and analyze the receptor proteins through various biochemical techniques.

Enzyme Inhibition Studies

16alpha-Bromoacetoxyprogesterone has been utilized to investigate the active sites of steroid-metabolizing enzymes. Research has demonstrated its effectiveness in irreversibly inhibiting certain hydroxysteroid dehydrogenases, including 20β-hydroxysteroid dehydrogenase. This inhibition provides valuable information about the catalytic mechanisms of these enzymes .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 16alpha-Bromoacetoxyprogesterone but differ in their specific binding characteristics and biological activities.

CompoundStructure CharacteristicsBiological ActivityTarget Proteins
16alpha-BromoacetoxyprogesteroneBromine at 16α position, acetoxy groupIrreversible binding to progesterone receptorsProgesterone receptors, 20β-hydroxysteroid dehydrogenase
11alpha-BromoacetoxyprogesteroneBromine at 11α position, acetoxy groupAffinity labeling of different steroid binding sites11β- and 21-hydroxylase enzymes
21-BromoacetoxyprogesteroneBromine at 21 position, acetoxy groupCharacterization of human uterine progesterone receptorsUterine progesterone receptors
16alpha-Bromoacetoxy androgensAndrogen backbone with bromine at 16α positionPotential irreversible inhibitors of androgen aromatasesAndrogen receptors, aromatase enzymes
Natural ProgesteroneNo halogen or acetoxy modificationsReversible binding to progesterone receptorsVarious progesterone-responsive tissues

This comparative analysis highlights how small structural modifications can significantly alter a compound's binding specificity and mechanism of action .

Research Findings on Enzyme Interactions

Detailed studies have revealed specific interactions between 16alpha-Bromoacetoxyprogesterone and various enzymes involved in steroid metabolism. These interactions provide insights into both the compound's potential applications and its mechanism of action.

Hydroxysteroid Dehydrogenase Inhibition

The compound has demonstrated selective inhibition of specific hydroxysteroid dehydrogenases:

  • It shows particular affinity for 20β-hydroxysteroid dehydrogenase, where it forms covalent bonds with active site residues

  • Studies have isolated and characterized the modified peptides from these enzymes, identifying specific cysteine residues involved in the binding interaction

  • The inhibition patterns suggest that the compound's binding site overlaps with the natural substrate binding pocket

These findings have contributed significantly to understanding the structure and function of steroid-metabolizing enzymes.

Future Research Directions

Current research on 16alpha-Bromoacetoxyprogesterone continues to evolve, with several promising avenues for future investigation:

  • Development of more selective affinity labeling agents based on its structure

  • Investigation of its potential therapeutic applications in hormone-dependent conditions

  • Further characterization of its interceptive mechanism for potential contraceptive development

  • Exploration of its utility in advanced protein structure determination techniques

  • Examination of its potential role in understanding and treating hormone-resistant conditions

The compound's unique ability to form covalent bonds with specific receptor proteins makes it a valuable tool for ongoing research in reproductive biology, endocrinology, and structural biochemistry.

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